molecular formula C14H19FN2O3 B11819578 Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B11819578
M. Wt: 282.31 g/mol
InChI Key: YGOVYAMIHUJJDA-UHFFFAOYSA-N
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Description

Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, an aminomethyl group, a fluorine atom, a hydroxyl group, and a carboxylate group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using reagents like potassium fluoride.

    Aminomethylation: The aminomethyl group can be added through reductive amination reactions involving formaldehyde and an amine source.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like hydrogen peroxide.

    Carboxylation: The carboxylate group can be introduced through esterification reactions involving benzyl alcohol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Potassium fluoride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the hydroxyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-(aminomethyl)-3-hydroxy-4-hydroxypiperidine-1-carboxylate: Lacks the fluorine atom, which may result in different binding properties.

    Benzyl 4-(aminomethyl)-3-fluoro-4-methoxypiperidine-1-carboxylate: Contains a methoxy group instead of a hydroxyl group, affecting its reactivity and interactions.

Uniqueness

Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence its behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C14H19FN2O3

Molecular Weight

282.31 g/mol

IUPAC Name

benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C14H19FN2O3/c15-12-8-17(7-6-14(12,19)10-16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10,16H2

InChI Key

YGOVYAMIHUJJDA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1(CN)O)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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